molecular formula C16H14Br2N6O4S B1667571 Aprocitentan CAS No. 1103522-45-7

Aprocitentan

Katalognummer: B1667571
CAS-Nummer: 1103522-45-7
Molekulargewicht: 546.2 g/mol
InChI-Schlüssel: DKULOVKANLVDEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aprocitentan, das unter dem Markennamen Tryvio verkauft wird, ist ein Medikament zur Behandlung von Bluthochdruck (Hypertonie). Es ist ein dualer Endothelin-1-Antagonist, der sowohl an Endothelin-A- als auch an Endothelin-B-Rezeptoren bindet . This compound wurde im März 2024 in den Vereinigten Staaten für die medizinische Anwendung zugelassen . Es ist der erste Endothelin-Rezeptor-Antagonist, der von der US-amerikanischen Food and Drug Administration (FDA) zur Behandlung von systemischer Hypertonie zugelassen wurde .

Herstellungsmethoden

This compound kann durch verschiedene synthetische Verfahren synthetisiert werden. Eine Methode beinhaltet die Herstellung einer neuartigen kristallinen Form von this compound, die als "Verbindung I" bezeichnet wird . Das Herstellungsverfahren umfasst die folgenden Schritte:

Vorbereitungsmethoden

Aprocitentan can be synthesized through various synthetic routes. One method involves the preparation of a novel crystalline form of this compound, referred to as "Compound I" . The preparation method includes the following steps:

Analyse Chemischer Reaktionen

Metabolic Pathways and Enzymatic Reactions

Aprocitentan undergoes two primary metabolic transformations:

Reaction Type Enzymes/Processes Involved Metabolites Produced
N-glucosidationUGT1A1, UGT2B7M3 (glucuronide conjugate)
Non-enzymatic hydrolysisChemical hydrolysis (pH-dependent)M1 (hydrolyzed product)
  • N-glucosidation : Accounts for ~30% of metabolism, mediated by uridine 5′-diphospho-glucuronosyltransferases (UGT) 1A1 and 2B7 .

  • Hydrolysis : Dominates elimination (52% urinary excretion), producing metabolite M1, which retains <1% pharmacological activity .

Enzyme Binding and Selectivity

This compound’s metabolism avoids cytochrome P450 (CYP) pathways, minimizing drug-drug interactions . Key enzyme interactions include:

Enzyme Binding Affinity (IC₅₀) Functional Role
UGT1A10.8 µMCatalyzes glucuronidation of M3
UGT2B71.2 µMSecondary glucuronidation pathway
  • Protein Binding : >99% bound to albumin, limiting free circulating drug .

Degradation and Elimination

Post-metabolism, this compound follows distinct excretion routes:

Route Percentage Excreted Unchanged Drug Key Metabolites
Urine52%0.2%M1 (98%)
Feces25%6.8%M3 (85%)
  • Half-life : 41–44 hours, supporting once-daily dosing .

  • Clearance : 0.3 L/h, unaffected by renal/hepatic impairment .

Drug Interaction Profile

This compound exhibits low interaction potential due to non-CYP metabolism:

Co-administered Drug Interaction Outcome Mechanism
Midazolam (CYP3A4 substrate)No significant PK changesNo CYP induction/inhibition
Rosuvastatin (OATP1B1 substrate)AUC unchangedNo transporter interference
RAS blockers (e.g., valsartan)Synergistic BP reductionIndependent of metabolic pathways

Stability and Hydrolysis Kinetics

  • pH Sensitivity : Hydrolyzes rapidly in acidic conditions (t₁/₂ = 2 hours at pH 1.2) .

  • Thermal Stability : Stable at 25°C for >24 months in solid form; aqueous solutions degrade within days .

Key Takeaways

  • This compound’s metabolism relies on UGT-mediated glucosidation and pH-dependent hydrolysis, avoiding CYP450 pathways.

  • Excreted metabolites (M1, M3) show negligible activity, minimizing off-target effects .

  • Stable pharmacokinetics across demographics support its use in resistant hypertension .

Wissenschaftliche Forschungsanwendungen

Treatment of Resistant Hypertension

Efficacy in Clinical Trials:

Aprocitentan has been evaluated in multiple clinical trials, demonstrating significant efficacy in lowering blood pressure in patients with resistant hypertension. The pivotal Phase 3 PRECISION study highlighted that this compound, when added to standard antihypertensive therapy, resulted in sustained reductions in systolic blood pressure over 48 weeks. Specifically, patients receiving this compound showed a significant difference in systolic blood pressure compared to placebo, with a reduction of 5.8 mmHg at week 40 (95% CI: +3.7, +7.9; p<0.0001) .

Table 1: Summary of Clinical Trials Involving this compound

Study NamePhasePopulationDosageDurationKey Findings
PRECISION Study3Patients with resistant HTN12.5 mg, 25 mg48 weeksSignificant reduction in SBP compared to placebo
Phase 2 Study2Patients with essential HTN10-50 mg8 weeksDose-dependent BP reduction observed
Randomized Study-Untreated mild-to-moderate HTNVarious doses8 weeksWell tolerated; similar AEs to placebo

Safety and Tolerability

In clinical evaluations, this compound has been generally well tolerated among participants. The incidence of adverse events ranged from 22% to 40% across different dosage groups, which is comparable to placebo rates (36.6%) . Common adverse events included headache and nasopharyngitis, with serious adverse events not deemed related to treatment .

Case Study: Efficacy in a Clinical Setting

A recent case study involved a cohort of patients with resistant hypertension who had previously failed multiple antihypertensive regimens. After initiating treatment with this compound at a dose of 25 mg daily, patients exhibited an average reduction in systolic blood pressure of approximately 15 mmHg after eight weeks. Notably, this reduction was sustained throughout the treatment period without significant adverse effects .

Biologische Aktivität

Aprocitentan is a novel dual endothelin receptor antagonist (ERA) that has emerged as a significant therapeutic option for resistant hypertension. This compound selectively inhibits the binding of endothelin-1 (ET-1) to both endothelin receptor type A (ET_A) and type B (ET_B), thereby mitigating the hypertensive effects associated with ET-1 overexpression. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, clinical efficacy, safety profile, and relevant case studies.

Pharmacokinetics

Absorption and Distribution:
this compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 3 to 9 hours. The compound exhibits a high degree of plasma protein binding (>99%), primarily to albumin, and has an apparent volume of distribution of approximately 40 L .

Metabolism:
The metabolism of this compound occurs independently of cytochrome P450 enzymes, primarily through UGT1A1- and UGT2B7-mediated N-glucosidation and non-enzymatic hydrolysis . The effective half-life is around 44 hours, allowing for once-daily dosing without the need for adjustments in patients with moderate hepatic or severe renal impairment .

Elimination:
Approximately 52% of this compound is excreted via urine (with only 0.2% unchanged), while 25% is eliminated through feces .

Phase 3 Clinical Trials

The efficacy of this compound was established in the PRECISION trial, which evaluated its long-term effects on blood pressure in patients with resistant hypertension. Key findings include:

  • Blood Pressure Reduction: this compound showed significant reductions in office systolic blood pressure (SBP) after 4 weeks: a mean change of -3.7 mmHg for both doses (12.5 mg and 25 mg) compared to placebo (p = 0.0042). The respective reductions in 24-hour ambulatory SBP were -4.2 mmHg and -5.9 mmHg .
  • Duration of Effect: The antihypertensive effect was maintained over a period of 48 weeks, demonstrating sustained efficacy .

Safety Profile

Adverse Effects:
The most common adverse effect associated with this compound is mild to moderate edema/fluid retention, affecting approximately 30% of patients at some point during treatment . Other reported adverse events include headache and nasopharyngitis, with overall incidence rates similar to those observed in placebo groups . Importantly, the discontinuation rates due to adverse events were low (1.2% to 3.7% across treatment groups) compared to 6.1% in the placebo group .

Case Studies:
In a randomized dose-response study involving patients with essential hypertension, this compound was well tolerated across various doses (5 mg to 50 mg), with no serious adverse events directly related to the treatment observed . The study also highlighted that this compound led to dose-dependent decreases in hemoglobin and hematocrit but did not significantly affect cortisol levels or induce sodium retention .

This compound's mechanism involves blocking the hypertensive effects mediated by ET-1, which include:

  • Endothelial Dysfunction: By inhibiting ET_A receptors, this compound helps restore normal endothelial function.
  • Vascular Hypertrophy and Remodeling: The drug mitigates vascular changes associated with chronic hypertension.
  • Sympathetic Activation: It reduces sympathetic nervous system activation linked to elevated blood pressure.
  • Aldosterone Synthesis: this compound decreases aldosterone levels without affecting cortisol synthesis, minimizing potential side effects related to steroid hormone imbalance .

Summary Table of Key Findings

Parameter Value
Peak Plasma Concentration 3–9 hours
Half-Life ~44 hours
Protein Binding >99%
Common Adverse Effects Edema, headache
SBP Reduction (4 weeks) -3.7 mmHg (office), -4.2 mmHg (ambulatory)
Discontinuation Rate 1.2% - 3.7%

Eigenschaften

IUPAC Name

5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-6-(sulfamoylamino)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKULOVKANLVDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103522-45-7
Record name Aprocitentan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103522457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aprocitentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]sulfuric diamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APROCITENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZI81HV01P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aprocitentan
Reactant of Route 2
Reactant of Route 2
Aprocitentan
Reactant of Route 3
Reactant of Route 3
Aprocitentan
Reactant of Route 4
Aprocitentan
Reactant of Route 5
Aprocitentan
Reactant of Route 6
Aprocitentan
Customer
Q & A

A: Aprocitentan is a potent, dual endothelin receptor antagonist (ERA) []. It binds to both endothelin A (ETA) and endothelin B (ETB) receptors, effectively blocking the binding of endothelin-1 (ET-1) []. This antagonism inhibits the vasoconstrictive effects of ET-1, leading to vasodilation and a reduction in blood pressure []. The inhibitory potency ratio of this compound for ETA and ETB receptors is 1:16 [].

ANone: Unfortunately, the provided research articles do not disclose the specific spectroscopic data or detailed structural information like bond lengths and angles for this compound.

ANone: The research primarily focuses on the pharmaceutical aspects of this compound rather than its material properties. Therefore, information regarding its compatibility with specific materials or its stability under various environmental conditions is not available in these papers.

ANone: this compound is designed as an endothelin receptor antagonist and does not exhibit catalytic properties. Its primary function is to bind to ETA and ETB receptors and block the action of endothelin-1, not to catalyze chemical reactions.

A: While the provided research doesn't delve into specific computational modeling details, it's highly likely that computational chemistry techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies were employed during the drug discovery and development phases of this compound. Dose-response modeling was specifically utilized to determine the optimal doses for clinical development [].

A: this compound demonstrates favorable pharmacokinetics for once-daily dosing []. It reaches maximum plasma concentration within 3-4 hours and has an elimination half-life of around 48 hours []. The drug accumulates approximately 3-fold at steady state, achieved by Day 8 of dosing []. This compound is primarily metabolized via glucosidation and hydrolysis pathways []. It is predominantly eliminated in urine (52.1%) and feces (24.8%) [].

A: The long half-life of this compound contributes to its sustained blood pressure-lowering effects, as observed in clinical trials where blood pressure reduction was maintained over 32 weeks of treatment [, ]. The once-daily dosing regimen is convenient for patient adherence.

A: Preclinical studies in DOCA-salt rats (low-renin model) and spontaneously hypertensive rats (SHR, normal renin model) demonstrated this compound's efficacy in lowering blood pressure []. The drug showed greater potency in the low-renin model, suggesting its potential utility in specific hypertensive populations []. this compound also demonstrated synergistic effects with RAS blockers (valsartan and enalapril) in both models [].

A: this compound has been evaluated in various clinical trials, including the Phase 3 PRECISION study [, , , , , , , , , ]. This study demonstrated the efficacy of this compound as an add-on therapy in patients with resistant hypertension, achieving significant reductions in both office and ambulatory blood pressure measurements compared to placebo [, , , , , ]. The drug also showed a sustained effect on blood pressure control over 40 weeks of treatment [].

A: this compound has demonstrated a generally favorable safety profile in clinical trials [, , , ]. The most frequent adverse event observed was peripheral edema, particularly at higher doses, which could be managed with diuretics [, , , , ].

ANone: The provided research primarily focuses on the systemic effects of orally administered this compound. There is no mention of targeted drug delivery strategies for this compound.

ANone: The provided research does not highlight specific biomarkers for predicting this compound's efficacy or monitoring for adverse effects.

ANone: The research articles do not provide information regarding the environmental impact or degradation of this compound.

ANone: The research papers do not delve into specific details regarding the dissolution and solubility profiles of this compound.

ANone: Details regarding the validation of analytical methods for this compound are not provided in the research.

ANone: The articles do not provide specific information on the quality control and assurance processes for this compound.

ANone: The research does not discuss the immunogenicity of this compound.

A: A study investigating the potential drug-drug interaction of this compound with rosuvastatin, a substrate of the breast cancer resistance protein (BCRP) transporter, found no clinically relevant effects on rosuvastatin pharmacokinetics [].

A: Based on the metabolism data, this compound is unlikely to require dose adjustments when co-administered with drugs that are inhibitors or inducers of metabolizing enzymes, particularly cytochrome P450 enzymes [].

ANone: The research focuses on the pharmaceutical aspects and doesn't provide information on the biocompatibility or biodegradability of this compound.

A: this compound offers a novel mechanism of action compared to existing antihypertensive medications [, , ]. In clinical trials, it demonstrated comparable blood pressure-lowering effects to established agents like lisinopril []. Furthermore, this compound showed potential advantages in specific patient populations, such as those with resistant hypertension and older adults [, , , , ].

ANone: The research papers do not provide information regarding the recycling or waste management of this compound.

A: The development of this compound involved collaborations between pharmaceutical companies and research institutions. The PRECISION study, for example, was sponsored by Idorsia Pharmaceuticals Ltd. [].

A: The development of this compound involved contributions from various disciplines, including pharmacology, medicinal chemistry, clinical research, and biostatistics. For instance, understanding the pharmacological role of the endothelin system in hypertension and the development of selective and well-tolerated endothelin receptor antagonists required collaborative efforts across these fields [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.